N-[3-(Dimethylamino)propyl]formamide
Description
Contextualization within Formamide (B127407) Chemistry
Formamides are a class of organic compounds with the general formula R-NHCHO. The simplest member, formamide (HCONH2), and its N-substituted derivatives, such as N,N-dimethylformamide (DMF), are widely recognized for their utility as polar aprotic solvents and versatile reagents in organic synthesis. These compounds can act as a source of formyl groups, amines, or even carbon monoxide under certain reaction conditions. tcichemicals.com
N-[3-(Dimethylamino)propyl]formamide fits within this chemical family, possessing the characteristic formamide functionality. Its chemical behavior is influenced by the electronic and steric effects of the N-substituted [3-(dimethylamino)propyl] group. The presence of the additional tertiary amine group at the end of the propyl chain introduces a basic site, making it distinct from simpler N-alkylformamides. This dual functionality can be exploited in various chemical transformations.
Significance as a Versatile Chemical Building Block and Intermediate
The true potential of this compound lies in its role as a versatile chemical building block and intermediate. The formamide group can undergo various reactions, such as hydrolysis to the corresponding amine or reduction to a methylamine. The tertiary amine, being a nucleophilic and basic center, can participate in acid-base reactions, quaternization, and coordination with metal ions.
This duality allows for the synthesis of more complex molecules. For instance, the formamide nitrogen can be part of a larger molecular scaffold, while the tertiary amine can be used to introduce specific functionalities or to direct the stereochemical outcome of a reaction. While specific, large-scale applications are not widely documented, it is recognized as a useful compound for early-stage discovery research. sigmaaldrich.com
Overview of Research Trajectories for this compound
The research landscape for this compound is still developing. Much of the existing literature focuses on related compounds where the [3-(dimethylamino)propyl] moiety is attached to other functional groups, such as acrylamides or methacrylamides, for the synthesis of polymers and hydrogels. wiley-vch.deresearchgate.net These studies highlight the utility of the [3-(dimethylamino)propyl] group in materials science.
Direct research on this compound itself is less common. However, its structural similarity to well-known reagents suggests potential applications in areas such as:
Heterocyclic Synthesis: Formamides are common precursors for the synthesis of nitrogen-containing heterocycles. researchgate.net The presence of the additional amine functionality in this compound could lead to the formation of novel heterocyclic systems.
Catalysis: The tertiary amine group can act as a ligand for metal catalysts, potentially influencing their activity and selectivity. mdpi.com
Precursor for Functional Molecules: It can serve as a starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science, analogous to how other formamide derivatives are utilized.
Future research will likely focus on exploring these potential applications and further elucidating the reactivity and utility of this interesting bifunctional molecule.
Chemical and Physical Properties of this compound
Below are tables detailing the key chemical and physical properties of this compound, compiled from various chemical databases. nih.govnist.govnist.gov
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 5922-69-0 |
| Molecular Formula | C6H14N2O |
| Molecular Weight | 130.19 g/mol |
| InChI | InChI=1S/C6H14N2O/c1-8(2)5-3-4-7-6-9/h6H,3-5H2,1-2H3,(H,7,9) |
| InChIKey | WFBDWTZOYPUBQZ-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical Description | Liquid |
| Boiling Point | 252.1 °C at 760 mmHg |
| Density | 0.923 g/cm³ |
| XLogP3 | -0.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 130.110613074 |
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8(2)5-3-4-7-6-9/h6H,3-5H2,1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBDWTZOYPUBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064060 | |
| Record name | Formamide, N-[3-(dimethylamino)propyl]- | |
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Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5922-69-0 | |
| Record name | N-[3-(Dimethylamino)propyl]formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5922-69-0 | |
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| Record name | N-(3-(Dimethylamino)propyl)formamide | |
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| Record name | Dimethylaminopropyl formamide | |
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| Record name | Formamide, N-[3-(dimethylamino)propyl]- | |
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| Record name | Formamide, N-[3-(dimethylamino)propyl]- | |
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| Record name | N-[3-(dimethylamino)propyl]formamide | |
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| Record name | N-(3-(DIMETHYLAMINO)PROPYL)FORMAMIDE | |
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Synthetic Methodologies and Strategies for N 3 Dimethylamino Propyl Formamide
Established Synthetic Routes
The foundational methods for synthesizing N-[3-(Dimethylamino)propyl]formamide rely on well-understood amidation reactions. These routes are characterized by their reliability and predictability, forming the basis for more advanced synthetic designs.
Carbodiimide-Mediated Coupling Approaches
Carbodiimide (B86325) reagents are widely used to facilitate the formation of amide bonds by activating carboxylic acids. nih.govwikipedia.org In the synthesis of this compound, this approach involves the reaction of N,N-dimethylpropane-1,3-diamine with formic acid. A water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is typically employed as the coupling agent. scispace.com
The reaction mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate. The carbodiimide activates the carboxyl group of formic acid, making it susceptible to nucleophilic attack by the primary amino group of N,N-dimethylpropane-1,3-diamine. wikipedia.org This method is advantageous because the urea (B33335) byproduct is water-soluble and can be easily removed during aqueous workup, simplifying product purification. masterorganicchemistry.com The reaction is generally performed in a pH range of 4.0-6.0. wikipedia.orginterchim.fr
Direct Aminolysis of Acyl Halides
A classic method for amide synthesis is the nucleophilic acyl substitution reaction between an amine and an acyl halide. masterorganicchemistry.comkhanacademy.org For the target compound, this would involve the reaction of N,N-dimethylpropane-1,3-diamine with formyl chloride. The lone pair of electrons on the primary nitrogen of the diamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming the amide bond and hydrochloric acid as a byproduct. khanacademy.org
However, the practical application of this method is limited by the instability of formyl chloride. It tends to decompose into carbon monoxide and hydrogen chloride, making it difficult to handle and store. Therefore, while mechanistically straightforward, this route is less common than others that utilize more stable formylating agents. scispace.com
Amidation Reactions with Formic Acid or Derivatives
The most direct and widely reported method for the N-formylation of amines is the use of formic acid or its derivatives. nih.govbeilstein-journals.org This approach can be performed under various conditions, often with the aid of dehydrating agents or catalysts to drive the reaction to completion.
A common procedure involves heating the amine (N,N-dimethylpropane-1,3-diamine) with aqueous formic acid in a solvent like toluene (B28343), using a Dean-Stark apparatus to remove the water formed during the reaction. scispace.com This method is practical, uses readily available reagents, and avoids the need for strictly anhydrous conditions. scispace.com
Alternatively, formic acid derivatives can be employed. Reagents such as methyl formate (B1220265) or triethyl orthoformate can serve as the formyl source. nih.gov These reactions are often catalyzed by acids or bases. For instance, methyl formate can formylate amines in the presence of a catalytic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.gov Propylphosphonic anhydride (B1165640) (T3P®) has also been demonstrated as an efficient coupling reagent for the reaction between amines and formic acid, leading to high yields and purity with a simple work-up procedure. researchgate.net
Optimized Reaction Conditions and Yield Enhancement
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. For the widely used formic acid method, several factors have been studied to enhance efficiency. The choice of solvent is significant, with toluene and xylene often providing higher yields compared to benzene (B151609) when using a Dean-Stark trap for water removal. scispace.com The stoichiometry of the reactants is also critical; using a slight excess (1.2-2.0 equivalents) of formic acid has been found to be effective. scispace.com
For catalytic methods, optimization involves screening different catalysts, catalyst loading, temperatures, and reaction times. For example, in a solvent-free formylation using formic acid, zinc oxide (ZnO) was identified as an effective Lewis acid catalyst, with optimal conditions being 50 mol% of the catalyst and 3 equivalents of formic acid at 70°C. nih.gov Another study found that using sodium formate as a catalyst with formic acid allowed the reaction to proceed at room temperature under solvent-free conditions, yielding excellent results in under 8 hours. nih.gov
| Formylating Agent | Catalyst/Reagent | Solvent | Temperature | Key Features | Yield |
|---|---|---|---|---|---|
| Formic Acid | None (Dean-Stark) | Toluene or Xylene | Reflux | Water removal drives reaction; practical. scispace.com | Excellent scispace.com |
| Formic Acid | ZnO (50 mol%) | Solvent-free | 70°C | Lewis acid catalysis; scalable. nih.gov | Good to Excellent nih.gov |
| Formic Acid | Sodium Formate | Solvent-free | Room Temp. | Mild conditions; reusable catalyst. nih.gov | Good to Excellent nih.gov |
| Formic Acid | T3P® (2 equiv) | Ethyl Acetate | Room Temp. | High purity; easy work-up. researchgate.net | Up to 99% researchgate.net |
| Methyl Formate | TBD | None | Room Temp. | Base-catalyzed approach. nih.gov | Not specified |
Industrial-Scale Synthetic Considerations and Process Optimization
For the industrial production of this compound, economic and process efficiency are paramount. This begins with the synthesis of the key precursor, N,N-dimethyl-1,3-propanediamine (DMAPA). Industrial methods for DMAPA often employ a two-step continuous reaction process starting from inexpensive raw materials like dimethylamine (B145610) and acrylonitrile. researchgate.netcetjournal.it The resulting N,N-dimethyl-aminopropionitrile is then hydrogenated, often in a fixed-bed reactor with a Raney-Ni catalyst, to produce DMAPA with high conversion and selectivity (>99.5%). researchgate.netcetjournal.itgoogle.com
In the subsequent formylation step, process optimization focuses on several key areas:
Reagent Cost and Safety: Formic acid is an ideal reagent for large-scale synthesis due to its low cost and availability. nih.gov
Solvent-Free Conditions: Eliminating solvents reduces costs associated with purchasing, handling, and disposal, making the process greener and more economical. Several catalytic systems, such as those using ZnO or sodium formate, operate under solvent-free conditions. nih.gov
Catalyst Efficiency and Reusability: The use of recyclable catalysts, like sodium formate which can be reused up to four times without loss of activity, is highly desirable. nih.gov
Scalability: The synthetic route must be scalable without a significant drop in yield or purity. The ZnO-catalyzed formylation of amines has been shown to be scalable from the millimole to the 100-millimole scale while maintaining yield, demonstrating its potential for industrial application. nih.gov
Work-up and Purification: Simple work-up procedures that avoid complex techniques like column chromatography are essential. Methods that result in water-soluble byproducts, such as those using T3P® or EDC, are advantageous. masterorganicchemistry.comresearchgate.net
Catalytic Approaches in Formamide Synthesis Utilizing Related Precursors
A wide array of catalytic systems has been developed for the N-formylation of amines, which are applicable to the synthesis of this compound from its diamine precursor. These methods often offer milder reaction conditions, higher selectivity, and greater efficiency.
Metal Catalysis: Various transition metals act as effective Lewis acid catalysts for formylation. In addition to ZnO and ZnCl2, indium has been used to catalyze the reaction of amines with formic acid under solvent-free conditions, providing moderate to excellent yields. nih.gov Ruthenium complexes, such as Ru3(CO)12, can catalyze the formylation of primary amines using carbon monoxide (CO) as the formyl source, though this requires high pressure. nih.gov
Organic Catalysis: Non-metal catalysts have also been explored. As mentioned, amidine and guanidine (B92328) bases like TBD can catalyze formylation using methyl formate. nih.gov Ionic liquids based on TBD have also been reported to effectively catalyze the reaction between amines and formic acid. nih.gov
Alternative Formyl Sources: Catalytic methods have enabled the use of unconventional, yet sustainable, C1 sources for formylation. Methanol (B129727), an inexpensive and readily available reagent, can be used as a formyl source via catalytic oxidation. mdpi.comresearchgate.net For example, copper salts with hydrogen peroxide as the terminal oxidant can catalyze the formylation of amines using methanol as both the solvent and the C1 source. nih.gov Carbon dioxide (CO2) has also been utilized as a C1 building block for N-formylation in the presence of a hydrosilane reducing agent, often catalyzed by non-nucleophilic bases or fluoride (B91410) salts. researchgate.netacs.org
| Catalyst Type | Example Catalyst | Formyl Source | Key Characteristics |
|---|---|---|---|
| Metal Lewis Acid | ZnO, ZnCl₂, Indium | Formic Acid | Often solvent-free, good to excellent yields. nih.gov |
| Transition Metal Complex | Ru₃(CO)₁₂ | Carbon Monoxide (CO) | Requires high pressure. nih.gov |
| Organic Base | TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) | Methyl Formate | Base-catalyzed, mild conditions. nih.gov |
| Oxidative Catalysis | CuCl₂ • H₂O | Methanol | Uses H₂O₂ as oxidant; sustainable C1 source. nih.govmdpi.com |
| Reductive Catalysis | Fluorides, Carbonates | Carbon Dioxide (CO₂) | Utilizes CO₂ as a C1 source with a reducing agent (hydrosilane). acs.org |
Chemical Reactivity and Mechanistic Studies of N 3 Dimethylamino Propyl Formamide
Oxidative Transformations and Product Characterization
The presence of a tertiary amine makes N-[3-(Dimethylamino)propyl]formamide susceptible to oxidative reactions. The specific products formed depend on the nature of the oxidizing agent and the reaction conditions. Generally, the oxidation of tertiary amines can lead to N-dealkylation or the formation of N-oxides.
Detailed research on analogous compounds containing a phenyl-N,N-dimethylamino group has shown that this moiety can be crucial for the antioxidant activity of molecules. mdpi.com In vitro studies using chemical Fenton reactions have identified potential metabolites resulting from oxidative transformations. mdpi.com For tertiary amines, copper-catalyzed oxidation has been shown to yield formamide (B127407) structures, which can subsequently be hydrolyzed to the corresponding secondary amine. nih.gov Another selective oxidation process can convert an N-methyl group into an N-formyl group. researchgate.net
For this compound, the primary sites of oxidation are the methyl groups on the tertiary amine. The reaction can proceed through the following pathways:
N-dealkylation: Oxidative removal of one of the methyl groups from the dimethylamino moiety would yield N-methyl-N-(3-formamidopropyl)amine and formaldehyde. Further oxidation could potentially remove the second methyl group.
N-oxide formation: The lone pair of electrons on the nitrogen atom of the dimethylamino group can be oxidized to form N-[3-(Dimethylamino-N-oxide)propyl]formamide.
The characterization of these products typically involves spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structural changes.
| Oxidative Pathway | Potential Product | Characterization Notes |
| N-Demethylation | N-Methyl-N-(3-formamidopropyl)amine | Appearance of N-H proton signal in ¹H NMR; mass change of -14 Da. |
| N-Oxide Formation | N-[3-(Dimethylamino-N-oxide)propyl]formamide | Significant downfield shift of protons adjacent to the N-oxide group in ¹H NMR; mass change of +16 Da. |
Reductive Pathways to Amine Derivatives
The formamide group in this compound can undergo reduction to yield amine derivatives. This transformation is a key pathway for synthesizing diamines. The most common product of the complete reduction of the formamide is N¹,N¹-dimethylpropane-1,3-diamine.
This type of reaction is an example of reductive amination, where a carbonyl-containing group is converted to an amine. mdpi.com The Leuckart reaction, for instance, utilizes formamide or its derivatives as both a nitrogen source and a reducing agent to convert aldehydes and ketones into amines. wikipedia.org While this compound is not used as a reagent in this context, its formamide group is susceptible to the same types of reducing conditions.
Common methods for the reduction of the formamide group include:
Catalytic Hydrogenation: Using metal catalysts such as Palladium (Pd), Platinum (Pt), or Raney Nickel (Ni) under a hydrogen atmosphere. nih.gov
Metal Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective in converting amides to amines.
The mechanism generally involves the initial formation of an iminium intermediate, which is then further reduced to the amine. mdpi.com The choice of reducing agent and conditions can be optimized to achieve high yields of the desired diamine.
| Reduction Method | Reducing Agent/Catalyst | Product |
| Catalytic Hydrogenation | H₂, Pd/C | N¹,N¹-Dimethylpropane-1,3-diamine |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | N¹,N¹-Dimethylpropane-1,3-diamine |
Nucleophilic Substitution Reactivity of the Dimethylamino Moiety
The dimethylamino group in this compound is a tertiary amine, which is typically a poor leaving group in nucleophilic substitution reactions. However, its reactivity can be manifested in several ways:
As a Nucleophile: The lone pair of electrons on the nitrogen atom allows the dimethylamino group to act as a nucleophile, reacting with electrophiles. For example, it can react with alkyl halides to form a quaternary ammonium (B1175870) salt. The formation of this salt transforms the dimethylamino group into a good leaving group, which can then be displaced by a nucleophile.
As a Base: The tertiary amine can function as a Brønsted-Lowry base, abstracting protons from acidic compounds, or as a Lewis base, donating its electron pair. This basicity can be important in catalyzing various reactions.
Intramolecular Reactions: The proximity of the dimethylamino group and the formamide group could potentially lead to intramolecular cyclization reactions under specific conditions, although such reactions are not commonly reported for this specific molecule.
Nucleophilic aromatic substitution (SNAr) reactions often involve the displacement of a leaving group from an activated aromatic ring by a nucleophile. nih.govmdpi.com While the dimethylamino group itself is not typically involved in SNAr as a leaving group, its nucleophilic character allows it to participate in substitutions on activated substrates. sapub.org
| Reaction Type | Reactant | Product | Role of Dimethylamino Moiety |
| Quaternization | Methyl Iodide (CH₃I) | [3-Formamido-N,N,N-trimethylpropan-1-aminium] iodide | Nucleophile |
| Protonation | Hydrochloric Acid (HCl) | [3-Formamidopropyl(dimethyl)ammonium] chloride | Base |
Role of the Formamide Functional Group in Reaction Mechanisms
The formamide functional group is remarkably versatile and can play several distinct roles in reaction mechanisms. researchgate.net Its high polarity and dielectric constant make it an interesting reactant and solvent. nih.gov
Key roles of the formamide group include:
Hydride Source in Reductive Amination: In Leuckart-type reactions, formamide and its derivatives can serve as a source of hydride ions, facilitating the reduction of imines to amines. mdpi.comwikipedia.org The reaction mechanism involves the transfer of a hydride from the formamide-derived species to the electrophilic carbon of an iminium ion.
Formylating Agent: The formamide group can be transferred to other nucleophiles, such as amines, in transamidation reactions. This makes it a useful reagent for introducing a formyl group onto other molecules.
Nucleophile: The nitrogen atom of the formamide can act as a nucleophile, attacking electrophilic centers like carbonyl carbons. wikipedia.org
Precursor to Isocyanates: Under dehydration conditions, formamides can be converted to isocyanates, which are highly reactive intermediates in organic synthesis.
Catalyst: Mechanistic studies have shown that formamides can act as catalysts in nucleophilic substitution reactions, for instance, in the conversion of alcohols. researchgate.net
The reactivity of the formamide group is central to its application in the synthesis of various organic compounds, including heterocyclic structures. researchgate.netresearchgate.net
| Mechanistic Role | Reaction Type | Description |
| Hydride Donor | Reductive Amination (Leuckart Reaction) | Donates a hydride to an iminium ion intermediate. wikipedia.org |
| Formyl Source | Transamidation | Transfers the formyl group (CHO) to a nucleophile. |
| Nucleophile | Addition to Carbonyls | The nitrogen atom attacks an electrophilic carbonyl carbon. wikipedia.org |
| Catalyst | Nucleophilic Substitution | Facilitates the substitution of leaving groups, such as in alcohol conversions. researchgate.net |
Comparative Reactivity with Structural Analogs
The chemical reactivity of this compound can be better understood by comparing it with its structural analogs. The presence of both the tertiary amine and the formamide group on a flexible propyl chain influences its properties relative to simpler molecules.
N,N-Dimethylformamide (DMF): As a simple formamide, DMF is widely used as a polar aprotic solvent and as a reagent for formylation. wikipedia.org Unlike this compound, it lacks the internal basic dimethylamino group, which can influence reaction pathways by acting as an internal base or nucleophile.
N¹,N¹-Dimethylpropane-1,3-diamine: This is the parent diamine, lacking the formyl group. It is significantly more basic and nucleophilic than this compound because the electron-withdrawing formyl group on the secondary amine is absent. The formyl group in this compound reduces the nucleophilicity of the nitrogen atom to which it is attached.
N-[3-(Dimethylamino)propyl]acetamide: Replacing the formyl group with an acetyl group (a structural analog) would alter its reactivity. The acetamide (B32628) is generally more stable and less reactive towards hydrolysis and reduction compared to the formamide. Furthermore, an acetamide cannot act as a hydride donor in the same way a formamide can in Leuckart-type reactions.
The bifunctional nature of this compound allows for potential intramolecular interactions that are absent in these simpler analogs. For example, the basic dimethylamino group could potentially catalyze the hydrolysis of the formamide group under certain conditions.
| Compound | Key Structural Difference | Comparative Reactivity Notes |
| N,N-Dimethylformamide (DMF) | Lacks the dimethylaminopropyl chain | No internal basic site; primarily a solvent and formylating agent. wikipedia.org |
| N¹,N¹-Dimethylpropane-1,3-diamine | Lacks the formyl group | Both amine groups are basic and nucleophilic. |
| N-[3-(Dimethylamino)propyl]acetamide | Acetyl group instead of formyl group | More stable amide bond; cannot act as a hydride source like a formamide. |
Synthesis and Characterization of N 3 Dimethylamino Propyl Formamide Derivatives
Design and Synthesis of Novel Substituted Formamide (B127407) Compounds
The design of novel compounds based on the N-[3-(Dimethylamino)propyl]formamide scaffold often involves modifications to introduce new functionalities or to create more complex molecular architectures. A key strategy in this area is the substitution at the formyl group or the modification of the diamine backbone.
One area of investigation has been the synthesis of urea (B33335) derivatives, which can be considered structural analogues of formamides. For instance, the synthesis of 1,3-bis[3-(dimethylamino)propyl]urea (B1330001) has been reported, starting from the related precursor N,N-dimethyl-1,3-propanediamine. patsnap.com This reaction typically involves heating the diamine with urea, often in the presence of a catalyst or a protective reagent like hydrazine (B178648) hydrate (B1144303) to prevent oxidation. patsnap.com The reaction proceeds by the displacement of ammonia (B1221849) from urea by the primary amine groups of the diamine.
The synthesis can be optimized by controlling the reaction temperature and the molar ratio of the reactants. A typical procedure involves mixing urea and N,N-dimethyl-1,3-propanediamine and heating the mixture to temperatures ranging from 105°C to 150°C. patsnap.com The progress of the reaction can be monitored by the evolution of ammonia. After the reaction is complete, any unreacted N,N-dimethyl-1,3-propanediamine can be removed by distillation under reduced pressure to yield the final product. patsnap.com
Table 1: Synthesis of 1,3-bis[3-(dimethylamino)propyl]urea
| Reactant 1 | Reactant 2 | Protective Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Urea | N,N-dimethyl-1,3-propanediamine | 85% Hydrazine Hydrate | 105-150 | 92.6 |
| Urea | N,N-dimethyl-1,3-propanediamine | Semicarbazide Hydrochloride & Hydrazine Hydrate | 110-150 | >98 (purity) |
This table presents data on the synthesis of a urea derivative closely related to this compound, illustrating a common synthetic strategy.
Functional Group Modifications and Their Synthetic Implications
The introduction of sulfur atoms into the this compound structure can lead to compounds with altered reactivity and potential for further chemical transformations. One common method to convert a formamide to a thioformamide (B92385) is by reaction with a thionating agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. wikipedia.orggoogle.com This reaction involves the replacement of the carbonyl oxygen atom with a sulfur atom.
While direct thionation of this compound is not extensively detailed in readily available literature, the general principle of this conversion is well-established for other formamides. The reaction is typically carried out in an anhydrous solvent, such as tetrahydrofuran, to prevent side reactions. google.com The thioformamide product is a versatile intermediate for the synthesis of various sulfur-containing heterocyclic compounds, including thiazoles and thiadiazoles. smolecule.com
Another approach to incorporate sulfur is through the synthesis of isothiocyanates from the corresponding primary amine precursor, N,N-dimethyl-1,3-propanediamine. This can be achieved by reacting the diamine with carbon disulfide in the presence of a base, followed by treatment with a desulfurizing agent. rsc.org The resulting isothiocyanate can then be used in a variety of addition reactions to create thioureas and other sulfur-containing derivatives.
The presence of the basic dimethylamino group in this compound and its derivatives allows for the formation of salts with various acids. This is a common strategy employed to improve the physicochemical properties of a compound, such as its crystallinity, solubility, and stability. Oxalate (B1200264) salts, in particular, are often favored due to their ability to form stable, crystalline solids.
The formation of an oxalate salt is typically achieved by treating a solution of the free base with a solution of oxalic acid in a suitable solvent, such as isopropyl alcohol. mdpi.com The resulting salt often precipitates from the solution and can be isolated by filtration. For example, in the synthesis of related pharmaceutical compounds, the formation of an oxalate salt is a key purification step, yielding a product with high purity. mdpi.com
To create polymers with specific functionalities, this compound can be chemically modified to include a polymerizable group, such as a methacrylamide (B166291) moiety. The resulting monomer, N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA), is a well-studied compound in polymer chemistry. figshare.com
The synthesis of DMAPMA is typically achieved through the Schotten-Baumann reaction, which involves the acylation of N,N-dimethyl-1,3-propanediamine with methacryloyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. figshare.com The reaction is usually carried out at low temperatures to control its exothermicity.
Once synthesized, DMAPMA can be polymerized using various techniques, including free radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization. figshare.comchemicalbook.com RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. These polymers, often referred to as "smart" or "stimuli-responsive" polymers, can exhibit changes in their physical properties in response to external stimuli such as pH and temperature. researchgate.net
Table 2: Polymerization of N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA)
| Polymerization Method | Initiator | Chain Transfer Agent (for RAFT) | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Free Radical Polymerization | Azobisisobutyronitrile (AIBN) | N/A | Toluene (B28343) | 60 |
This table summarizes common conditions for the polymerization of a key derivative of this compound.
Synthetic Routes to Perfluorinated Sulfonamide Derivatives
The reaction of the primary amine group in N,N-dimethyl-1,3-propanediamine, the precursor to this compound, with perfluoroalkanesulfonyl fluorides provides a direct route to perfluorinated sulfonamide derivatives. These compounds are of interest due to the unique properties conferred by the highly fluorinated chain.
A specific example is the synthesis of N-[3-(N',N'-dimethylamino)propyl]perfluorohexane sulfonamide. smolecule.com This synthesis involves the reaction of N,N-dimethyl-1,3-propanediamine with perfluorohexanesulfonyl fluoride (B91410) in the presence of a base, such as triethylamine, to scavenge the hydrogen fluoride that is formed. smolecule.com The reaction is typically carried out in a suitable solvent like toluene and may require heating to proceed to completion. smolecule.com
The general reaction for the synthesis of N-alkylated perfluoroalkanesulfonamides involves the nucleophilic attack of the amine on the sulfonyl fluoride, leading to the displacement of the fluoride ion. researchgate.netnih.gov The resulting sulfonamides are often stable compounds that can be purified by standard techniques.
Table 3: Synthesis of N-[3-(N',N'-dimethylamino)propyl]perfluorohexane sulfonamide
| Amine | Sulfonyl Fluoride | Base | Solvent | Temperature (°C) |
|---|
This table details the specific conditions for the synthesis of a perfluorinated sulfonamide derivative.
Generation of Complex Heterocyclic Compounds Utilizing this compound Intermediates
The formamide group in this compound can serve as a useful one-carbon (C1) source in the construction of various heterocyclic ring systems. Formamide itself is a well-known reagent in the synthesis of fused pyrimidine (B1678525) derivatives, such as furopyrimidines. chemrxiv.org This reaction typically involves the condensation of a suitable amino-substituted furan (B31954) derivative with formamide at elevated temperatures. chemrxiv.org
While direct examples utilizing this compound in such reactions are not prominently featured in the literature, the chemical principles suggest its potential as a reactant in multicomponent reactions for the synthesis of diverse heterocyclic structures. windows.netbeilstein-journals.org Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains portions of all the reactants, are a powerful tool in synthetic chemistry for generating molecular complexity. researchgate.net The presence of both a formamide and a dimethylaminopropyl group in the same molecule could lead to novel heterocyclic scaffolds through carefully designed reaction pathways. For example, the formamide moiety could participate in cyclization reactions, while the dimethylaminopropyl group could influence the solubility and reactivity of the intermediates and final products.
Synthesis of Fatty Acid Amidopropyl Dimethylamine (B145610) Analogs and Related Amidoamines
The synthesis of fatty acid amidopropyl dimethylamine analogs and related amidoamines is primarily achieved through an amidization reaction. This process involves the condensation of a fatty acid source with N,N-dimethyl-1,3-propanediamine (DMAPA). cir-safety.orgcir-safety.org The resulting amidoamines are characterized by a core structure containing a secondary amide and a tertiary amine, linked by a propyl chain. cir-safety.orgcir-safety.org The specific identity of the final product is determined by the fatty acid chain attached to the amide functional group. cir-safety.orgcir-safety.org
The general manufacturing process is known for being clean, yielding products with high purity, typically between 98-99%. cir-safety.orgcir-safety.org Consequently, the primary source of impurities is often the unreacted starting materials, particularly residual DMAPA. cir-safety.orgcir-safety.org
Several synthetic routes can be employed, varying in the choice of the fatty acid source:
Direct reaction of a fatty acid with DMAPA. google.com
Reaction of a fatty acid methyl ester with DMAPA. google.comgoogle.comgoogle.com
Reaction of a triglyceride (vegetable or animal oil) with DMAPA. google.comgoogle.com
The reaction is an amide-forming condensation, which can be carried out under acidic or alkaline conditions. cir-safety.org For instance, the reaction between a fatty acid and excess DMAPA is typically conducted at temperatures ranging from 130-170 °C. google.com When fatty acid methyl esters are used, the process is an amidation exchange reaction that produces the desired amidoamine and methanol (B129727) as a by-product. google.com Similarly, reacting a triglyceride with an aminoalkyl-substituted tertiary amine like DMAPA yields the corresponding fatty amidoamine. google.comgoogleapis.com
The general reaction scheme is illustrated below:
R-COOH + H₂N-(CH₂)₃-N(CH₃)₂ → R-CO-NH-(CH₂)₃-N(CH₃)₂ + H₂O
(Fatty Acid) + (DMAPA) → (Fatty Acid Amidopropyl Dimethylamine) + (Water) cir-safety.org
The specific fatty acid used as a precursor determines the final amidoamine product. A variety of fatty acids, often derived from natural sources like coconut or palm oil, can be utilized. google.com
Table 1: Examples of Fatty Acid Amidopropyl Dimethylamine Synthesis
| Fatty Acid Precursor | Resulting Amidoamine Analog | Reference |
| Coconut Fatty Acid | Cocamidopropyl Dimethylamine | cir-safety.org |
| Stearic Acid | Stearamidopropyl Dimethylamine | cir-safety.org |
| Brassic Acid | Brassicamidopropyl Dimethylamine | cir-safety.org |
| Behenic Acid | Behenamidopropyl Dimethylamine | cir-safety.org |
| Metathesis-derived C10-C17 monounsaturated acid | Corresponding Fatty Amidoamine | google.com |
Following the reaction, excess dimethylaminopropylamine is typically removed, often through vacuum distillation, to purify the final product. google.comgoogle.com The resulting fatty acid amidopropyl dimethylamines are versatile intermediates used in the production of various surfactants, including quaternary ammonium (B1175870) salts, amine oxides, and betaines. google.com
Applications of N 3 Dimethylamino Propyl Formamide in Advanced Organic Synthesis
Utilization as a Key Building Block for Complex Organic Molecules
The strategic incorporation of the 3-(dimethylamino)propyl group is a key step in the construction of complex, biologically active molecules. This is most evident in the synthesis of pharmaceutical compounds where this side chain is essential for therapeutic activity. The formamide (B127407) can be seen as a protected or precursor form of the more reactive N,N-dimethyl-1,3-propanediamine. In practice, synthetic routes often utilize derivatives like 3-dimethylaminopropyl chloride or the corresponding Grignard reagent, (3-(dimethylamino)propyl)magnesium chloride, to attach this critical side chain to a core structure. These reagents provide a reliable method for installing the dimethylaminopropyl group, which is integral to the function of several classes of therapeutic agents, including antidepressants and potential antimalarials.
Role in the Synthesis of Pharmaceutical Precursors and Intermediates
The 3-(dimethylamino)propyl structural unit is a common feature in a variety of pharmaceutical agents. Its presence can enhance a compound's interaction with biological targets and improve its pharmacological profile. Consequently, N-[3-(Dimethylamino)propyl]formamide and its derivatives are important intermediates in the synthesis of precursors for these drugs.
A prominent application of the 3-(dimethylamino)propyl group is in the synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs), a major class of antidepressants. mdpi.com SSRIs function by blocking the serotonin transporter (SERT), which increases the concentration of the neurotransmitter serotonin in the brain. nist.gov
The widely prescribed SSRI, Citalopram, and its active enantiomer, Escitalopram, feature the 1-(3-(dimethylamino)propyl) side chain as a critical component for high-affinity binding to the SERT. rsc.org Synthetic routes to Citalopram and its analogues frequently involve a key step where this side chain is introduced onto a phthalide or isobenzofuran core. One established method uses a double Grignard reaction, first with a 4-fluorophenylmagnesium bromide and subsequently with (3-(dimethylamino)propyl)magnesium chloride. rsc.org Alternatively, the side chain can be attached via alkylation using 3-dimethylaminopropyl chloride. rsc.orgnih.gov These methods underscore the indispensable role of this building block in creating the final active pharmaceutical ingredient.
| Starting Material | Key Reagent | Intermediate/Product | Significance |
|---|---|---|---|
| 5-Bromophthalide | (3-(Dimethylamino)propyl)magnesium chloride | 1-(4′-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalan | Key intermediate in a multi-step synthesis of Citalopram. nih.gov |
| 1-(4-fluorophenyl)-5-cyanophthalan | 3-Dimethylaminopropyl chloride | Citalopram Base | Direct alkylation to form the final Citalopram structure. rsc.orgnih.gov |
| 5-Cyanophthalide | (3-(Dimethylamino)propyl)magnesium chloride | Diol intermediate for Citalopram analogues | Used in the synthesis of analogues to probe SERT binding sites. |
Researchers have explored novel molecular scaffolds incorporating the 3-(dimethylamino)propylamine moiety in the search for new treatments for malaria, a disease caused by Plasmodium parasites. bachem.com One such approach involves the synthesis of complex, multi-armed molecules designed to interact with parasitic DNA structures. chemrxiv.org
A series of 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives were synthesized and evaluated for their in vitro activity against Plasmodium falciparum, the most deadly malaria parasite. bachem.com In these structures, various amines were attached to a central core to create three-sided ligands. The derivative incorporating the 3-(dimethylamino)propylamine side chain was synthesized and tested, demonstrating the utility of this building block in creating novel potential antimalarial agents. These complex molecules showed activity in the sub-micromolar to micromolar range against both chloroquine-resistant (W2) and chloroquine-sensitive (3D7) strains of the parasite. bachem.com
| Compound Structure Type | Side Chain Moiety | P. falciparum Strain | IC₅₀ (μM) |
|---|---|---|---|
| 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene | Derived from N,N-dimethyl-1,3-propanediamine | W2 (CQ-resistant) | 1.55 bachem.com |
| 3D7 (CQ-sensitive) | 1.02 bachem.com |
Strategic Employment in Peptide Synthesis
While formamides like N,N-dimethylformamide (DMF) are commonly used as polar aprotic solvents in solid-phase peptide synthesis, a specific strategic role for this compound as a reagent or specialized solvent is not documented in the reviewed literature. chemrxiv.orgbachem.com The field of peptide synthesis relies on a variety of coupling reagents to facilitate amide bond formation. nih.gov One of the most common water-soluble coupling reagents is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which shares the same 3-(dimethylamino)propyl backbone. However, EDC is a carbodiimide (B86325) and its function is mechanistically distinct from a formamide.
Contributions of N 3 Dimethylamino Propyl Formamide to Materials Science and Polymer Chemistry
Precursor in Polymer Manufacturing Processes
N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) serves as a key monomer in the synthesis of advanced polymers through various manufacturing processes. Its molecular structure is well-suited for polymerization, enabling the creation of polymers with controlled architectures and functionalities.
Conventional free radical polymerization is a common method used to synthesize polymers from DMAPMA. acs.orgbibliomed.org This process typically involves an initiator, such as 2,2′-azobis(2-methylpropionitrile) (AIBN) or potassium persulfate (KPS), to begin the polymerization of the monomer units. acs.orgrsc.org Solution polymerization, where the monomer and initiator are dissolved in a solvent like toluene (B28343) or water, is a frequently employed technique. rsc.orgnih.gov
More advanced and controlled polymerization techniques are also utilized to produce well-defined polymers from DMAPMA. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a notable example. rsc.org This method allows for precise control over the molecular weight and architecture of the resulting polymers. A typical RAFT polymerization of DMAPMA hydrochloride can be conducted in a water and 2-propanol solvent mixture, using 4-cyanopentanoic acid dithiobenzoate (CTP) as the chain transfer agent and 4,4′-azobis(4-cyanovaleric acid) (ACVA) as the initiator. rsc.org The use of RAFT polymerization is crucial for creating well-defined homopolymers and block copolymers with specific characteristics. rsc.orgresearchgate.net Furthermore, DMAPMA has been successfully grafted from surfaces, such as silicon wafers, using surface-initiated RAFT polymerization to create polymer brushes. researchgate.net
These polymerization methods enable the incorporation of DMAPMA into various polymer structures, including:
Homopolymers: Polymers consisting solely of DMAPMA units. nih.gov
Copolymers: Polymers containing DMAPMA along with other monomers, such as methyl methacrylate or acrylic acid. nih.govresearchgate.net
Block Copolymers: Polymers with distinct blocks of different monomer units, where DMAPMA can be used to create specific functional blocks. rsc.org
The ability to use DMAPMA in these varied polymerization strategies highlights its importance as a versatile precursor in manufacturing a wide array of functional polymeric materials.
Development of Biocompatible Hydrogels and Nanocomposites from Derivatives
Derivatives of N-[3-(Dimethylamino)propyl]formamide, especially DMAPMA, are instrumental in the development of advanced biocompatible materials like hydrogels and nanocomposites, primarily for biomedical applications. bibliomed.orgresearchgate.net
Biocompatible Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, giving them properties similar to living tissue. bibliomed.org DMAPMA is a favored monomer for creating pH-sensitive hydrogels due to the dimethylamino group, which can be protonated or deprotonated depending on the surrounding pH. This property allows the hydrogel to swell or shrink in response to pH changes, making it ideal for applications like controlled drug delivery. researchgate.net
For instance, novel pH-sensitive hydrogel systems have been designed by copolymerizing DMAPMA with itaconic acid. researchgate.net Similarly, it has been used to create ampholytic hydrogels when copolymerized with N-isopropylacrylamide (PNIPAAm) and other monomers like itaconic acid or 2-acrylamido-2-methylpropane sulfonic acid (AMPS). tandfonline.com These hydrogels exhibit both pH and temperature sensitivity. tandfonline.com Research has also focused on synthesizing hydrogel membranes from DMAPMA and acrylic acid without the need for chemical crosslinkers, demonstrating good blood compatibility. researchgate.net
Nanocomposites: The incorporation of nanoparticles into a polymer matrix creates nanocomposites with enhanced properties. DMAPMA-based hydrogels have been used to create nanocomposites by integrating materials like nano-silica (nano-SiO2). bibliomed.org These nanocomposite hydrogels exhibit improved mechanical strength and swelling behavior compared to the original hydrogel. bibliomed.org The nano-SiO2 particles act as a reinforcement material within the polymer network. bibliomed.org
In another innovative approach, silver nanoparticles have been synthesized within a hydrogel network made from DMAPMA and 2-hydroxyethyl methacrylate (HEMA), using a plant extract as a crosslinker. tandfonline.com This creates a hydrogel-silver composite that can be used as an antibacterial wound dressing material. tandfonline.com
The development of these materials is driven by the unique chemical properties of DMAPMA, which allow for the creation of biocompatible systems that can respond to physiological conditions and be fortified with nanoparticles to improve their physical characteristics.
Engineering of Novel Materials with Tailored Properties
The unique chemical structure of N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) allows for the engineering of novel "smart" materials with properties that can be precisely tailored for specific applications. nih.gov These materials are often designed to respond to external stimuli such as pH, temperature, and CO2. nih.govresearchgate.net
Stimuli-Responsive Polymers: The tertiary amine group in DMAPMA is key to its pH-responsiveness. This allows for the creation of polymers that change their solubility or conformation in response to changes in acidity. nih.gov By copolymerizing DMAPMA with other monomers, this pH sensitivity can be combined with other functionalities. For example, copolymerizing DMAPMA with hydrophobic monomers like methyl methacrylate results in amphiphilic polymers that are sensitive to both pH and temperature. nih.govresearchgate.net The homopolymer of DMAPMA typically shows thermoresponsiveness only at a very high pH (around 14), but its copolymers can exhibit a Lower Critical Solution Temperature (LCST) over a much wider pH range. nih.govresearchgate.net This LCST, the temperature at which the polymer phase separates from the solution, can be fine-tuned by adjusting the pH or adding salt. researchgate.net
Tunable Mechanical and Swelling Properties: The mechanical strength of hydrogels derived from DMAPMA can be a limiting factor for some applications. rsc.orgrsc.org However, material engineers have developed strategies to enhance these properties. One method involves conducting the polymerization in the presence of a surfactant like cetyltrimethylammonium bromide (CTAB), which acts as a template. rsc.orgrsc.org This approach can increase the compression moduli of the resulting hydrogels by nearly tenfold. rsc.org The swelling behavior of these hydrogels can also be controlled by altering the concentration of the crosslinking agent, such as N,N'-methylenebis(acrylamide). researchgate.net
Below is an interactive table summarizing how different components and conditions can be adjusted to tailor the properties of DMAPMA-derived polymers.
| Property to Tailor | Engineering Strategy | Effect | Reference |
|---|---|---|---|
| pH-Responsiveness | Incorporate DMAPMA monomer | Imparts pH sensitivity due to the tertiary amine group. | |
| Thermo-Responsiveness (LCST) | Copolymerize with hydrophobic monomers (e.g., methyl methacrylate) | Allows tuning of the LCST across a wide pH and temperature range. | nih.govresearchgate.net |
| Mechanical Strength | Use of a templating agent (e.g., CTAB) during polymerization | Significantly increases the compression modulus of hydrogels. | rsc.org |
| Swelling Behavior | Vary the concentration of the crosslinking agent | Controls the degree of swelling in the resulting hydrogel. | researchgate.net |
| Biocidal Properties | Alkylation of the tertiary amine to form quaternary ammonium (B1175870) groups | Confers antimicrobial properties to the polymer. | nih.gov |
These examples demonstrate the versatility of DMAPMA as a building block for creating a diverse range of functional materials with precisely controlled characteristics.
Investigation of Structure-Property Relationships in this compound-Derived Polymers
Understanding the relationship between the molecular structure of polymers derived from N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) and their resulting macroscopic properties is crucial for designing effective materials.
The method of synthesis plays a significant role in determining the final properties of the polymer. For instance, polymers synthesized via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization exhibit different characteristics compared to those made by conventional free radical polymerization. nih.gov While the lower critical solution temperatures (LCST) may be similar, the radii of polymer molecules produced by RAFT are smaller at the onset of phase separation. mdpi.com This highlights how the controlled nature of RAFT polymerization influences the polymer's conformational and hydrodynamic characteristics. nih.gov
Copolymerization is a key strategy to manipulate the properties of DMAPMA-based polymers. The introduction of different comonomers allows for the fine-tuning of the structure-property relationship.
Hydrophobicity and Micelle Formation: When DMAPMA is copolymerized with a hydrophobic monomer like methyl methacrylate, the resulting copolymer becomes amphiphilic. nih.gov Increasing the content of DMAPMA in such copolymers has been shown to decrease the critical micelle concentration, leading to more stable micelles. mdpi.com
Thermo- and pH-Responsiveness: The incorporation of DMAPMA into thermoresponsive polymer brushes can increase the phase separation temperature. mdpi.com This is because DMAPMA is hydrophilic and does not exhibit thermosensitivity under neutral conditions. mdpi.com Conversely, in copolymers with monomers like N-[3-(diethylamino)propyl]methacrylamide, an increase in pH leads to a decrease in phase separation temperatures due to the deprotonation of the amine groups, which reduces solubility. nih.gov
The physical structure of the polymer network also dictates its properties. For example, the poor mechanical strength of some DMAPMA hydrogels can be attributed to their isotropic structure. rsc.orgrsc.org However, by using a liquid crystal template during polymerization, a more organized structure (lamellar and hexagonal mesophases) can be formed, which dramatically improves the mechanical properties. rsc.org
Research has also delved into the electrical response properties of these polymers. Poly(N-[3-(dimethylamino)propyl] methacrylamide) has been investigated for its potential as a CO2 sensor, where its electrical resistance changes upon exposure to the gas. acs.org
The following table details key findings on the structure-property relationships in DMAPMA-derived polymers.
| Structural Feature / Condition | Observed Property / Effect | Reference |
|---|---|---|
| Synthesis via RAFT vs. Free Radical Polymerization | RAFT produces polymers with smaller molecular radii at the phase separation onset. | nih.govmdpi.com |
| Increased DMAPMA content in amphiphilic copolymers | Decreases the critical micelle concentration, enhancing micelle stability. | mdpi.com |
| Incorporation of DMAPMA into thermoresponsive polymer brushes | Increases the phase separation temperature. | mdpi.com |
| Increasing pH in amine-containing polymers | Decreases phase separation temperatures due to deprotonation. | nih.gov |
| Use of a liquid crystal template during synthesis | Improves mechanical strength by creating an ordered network structure. | rsc.org |
These investigations are fundamental to advancing the rational design of new materials based on DMAPMA for a variety of technological applications.
Investigations into the Catalytic Role and Reaction Promotion by N 3 Dimethylamino Propyl Formamide
Basic Catalytic Properties Attributed to the Amine Moiety
The catalytic activity of N-[3-(Dimethylamino)propyl]formamide is primarily associated with the presence of the tertiary dimethylamino group. Tertiary amines are well-established as catalysts in a variety of organic reactions, largely due to the availability of the lone pair of electrons on the nitrogen atom, which allows them to function as Lewis bases or nucleophiles.
In the context of polyurethane chemistry, tertiary amine catalysts are crucial for controlling and balancing the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). The catalytic mechanism is generally understood to involve the formation of an active complex between the tertiary amine and the isocyanate group. This interaction polarizes the isocyanate, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol or by water. The strength of this interaction, and thus the catalytic activity, is influenced by the basicity and steric accessibility of the tertiary amine.
Evaluation of this compound as a Reaction Additive or Co-catalyst
While the primary amine function imparts basic catalytic properties, this compound has also been evaluated as a reaction additive or co-catalyst, particularly in the synthesis of polyurethane foams. In some formulations, it is used to modify or control the reaction profile.
One patent discloses the use of N-(3-dimethylaminopropyl)-formamide as a catalyst to make polyurethane foams google.com. However, the same source notes that its performance, when used alone, does not meet current industry standards, suggesting that its catalytic activity in this specific application may be moderate compared to more established catalysts google.com. This limitation could be due to a number of factors, including its influence on the balance between the gelling and blowing reactions, which is critical for achieving desired foam properties.
Comparative Analysis with Established Amine Catalysts in Polymerization and Organic Reactions
To contextualize the catalytic potential of this compound, it is useful to compare it with structurally similar and commercially significant amine catalysts.
In the realm of polyurethane catalysis, compounds such as triethylenediamine (TEDA), dimethylcyclohexylamine (DMCHA), and N,N,N',N',N''-pentamethyldiethylenetriamine (PMDETA) are widely used. These catalysts are known for their high activity and their ability to selectively promote either the gelling or blowing reaction.
A direct comparison of this compound with these industry-standard catalysts is limited in the scientific literature. However, a patent suggests that the catalytic activity of the dimethylamino moiety in N-(3-dimethylaminopropyl)-formamide is less than that in related amides derived from longer-chain carboxylic acids, such as N-(3-dimethylaminopropyl)-lauramide google.com. This indicates that the nature of the substituent on the amide nitrogen can modulate the catalytic effectiveness of the distal tertiary amine group.
The table below presents a qualitative comparison of various tertiary amine catalysts used in polyurethane foam production, which can serve as a framework for positioning the expected performance of this compound.
| Catalyst | Primary Function | Relative Activity | Key Features |
| Triethylenediamine (TEDA) | Strong Gelling Catalyst | High | Solid, often used in solution. |
| Dimethylcyclohexylamine (DMCHA) | Blowing Catalyst | High | Liquid, promotes the water-isocyanate reaction. |
| N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDETA) | Strong Blowing Catalyst | Very High | Liquid, potent blowing catalyst. |
| This compound | Gelling/Blowing | Moderate (inferred) | Liquid, potential for reduced odor due to higher molecular weight. |
In the field of epoxy resins, tertiary amines are also employed as curing agents or accelerators. They function by promoting the anionic polymerization of the epoxy rings. The catalytic activity in this context is also dependent on the basicity and steric accessibility of the amine. While specific data for this compound in epoxy curing is not available, its structural analogue, DMAPA, is known to be used as a hardener for epoxy resins.
Mechanistic Insights into Catalytic Activity
The catalytic mechanism of this compound in reactions such as urethane formation is presumed to follow the general pathway for tertiary amine catalysis. This involves the nucleophilic attack of the tertiary nitrogen on the electrophilic carbon of the isocyanate group. This forms a temporary, unstable complex that increases the electrophilicity of the isocyanate, thereby facilitating its reaction with a nucleophile like an alcohol or water.
The formamide (B127407) group is not typically considered a primary catalytic center in these reactions. However, formamides, in general, have been studied for their role in catalysis, sometimes acting as surrogates for isocyanates in certain transition-metal-catalyzed reactions acs.orgorganic-chemistry.org. In the case of this compound, it is plausible that the formamide moiety could engage in hydrogen bonding with hydroxyl-containing reactants, which might influence the local concentration of reactants around the catalytic tertiary amine center.
Advanced Spectroscopic and Structural Elucidation of N 3 Dimethylamino Propyl Formamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-[3-(Dimethylamino)propyl]formamide, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for confirming its molecular structure and understanding its conformational dynamics in solution.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
Proton NMR spectroscopy of this compound allows for the identification and characterization of the different proton environments within the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, providing information on the connectivity of the carbon skeleton.
A typical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the formyl proton (-CHO), the protons on the propyl chain (-CH₂-CH₂-CH₂-), and the protons of the dimethylamino group (-N(CH₃)₂). The integration of these signals would correspond to the number of protons in each unique environment. Conformational analysis can be inferred from the coupling constants (J values) and, in more advanced studies, through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space proximity of protons, helping to define the molecule's preferred three-dimensional shape in solution.
Interactive ¹H NMR Data Table for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CHO | ~8.0 | Singlet | 1H | N/A |
| -NH-CH₂ - | ~3.3 | Triplet | 2H | ~6-7 |
| -N(CH₃)₂ | ~2.2 | Singlet | 6H | N/A |
| -CH₂ -N(CH₃)₂ | ~2.3 | Triplet | 2H | ~6-7 |
| -CH₂-C H₂**-CH₂- | ~1.6 | Quintet | 2H | ~6-7 |
| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Investigations
Carbon-13 NMR spectroscopy provides information on the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is characteristic of the carbon's hybridization and its electronic environment.
The spectrum is expected to show signals for the carbonyl carbon of the formamide (B127407) group, the three distinct carbons of the propyl chain, and the carbon atoms of the dimethylamino group. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the definitive assignment of each carbon signal.
Interactive ¹³C NMR Data Table for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -C HO | ~163 |
| -NH-C H₂- | ~40 |
| -C H₂-N(CH₃)₂ | ~58 |
| -CH₂-C H₂-CH₂- | ~27 |
| -N(C H₃)₂ | ~45 |
| Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. |
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Characterization
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its specific bonds.
Key expected vibrational frequencies include the N-H stretch of the secondary amide, the C=O stretch of the formyl group, C-H stretching of the alkyl groups, and C-N stretching vibrations. The positions and intensities of these bands provide a molecular fingerprint and confirm the presence of the formamide and dimethylaminopropyl moieties.
Interactive IR Absorption Data Table for this compound
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3500 | Secondary Amide |
| C-H Stretch (Alkyl) | 2850 - 3000 | Propyl and Methyl Groups |
| C=O Stretch (Amide I) | 1650 - 1690 | Formamide |
| N-H Bend (Amide II) | 1510 - 1570 | Secondary Amide |
| C-N Stretch | 1200 - 1350 | Amine and Amide |
| Note: The exact peak positions can be influenced by the sample state (e.g., liquid film, solution) and intermolecular interactions. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage at the C-C bonds of the propyl chain and the C-N bonds, leading to characteristic fragment ions. A prominent fragment is often observed at m/z 58, corresponding to the stable [CH₂=N(CH₃)₂]⁺ ion, which is a common feature in the mass spectra of compounds containing a dimethylaminopropyl group.
Interactive Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Possible Fragment Ion |
| 130 | Moderate | [C₆H₁₄N₂O]⁺ (Molecular Ion) |
| 86 | High | [HNCH₂CH₂CH₂N(CH₃)₂]⁺ |
| 58 | Very High | [CH₂=N(CH₃)₂]⁺ |
| 44 | Moderate | [H₂N=CHOH]⁺ or [C₂H₆N]⁺ |
| Note: Relative intensities are approximate and can vary based on the ionization method and instrument conditions. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.
A search of the available scientific literature and crystallographic databases did not yield any published X-ray crystal structures for this compound. Therefore, detailed information on its solid-state conformation and packing is not currently available.
Spectroscopic Methods for Analyzing Molecular Interactions
The study of molecular interactions, such as hydrogen bonding, is crucial for understanding the physical and chemical properties of this compound. Various spectroscopic techniques can be employed to investigate these interactions.
For instance, concentration-dependent ¹H NMR studies can reveal information about intermolecular hydrogen bonding, as the chemical shift of the N-H proton is often sensitive to such interactions. In IR spectroscopy, changes in the position and shape of the N-H and C=O stretching bands upon changes in concentration or solvent can also indicate the presence and nature of hydrogen bonding.
While these methods are generally applicable to formamides, specific studies focusing on the molecular interactions of this compound were not found in the surveyed literature. Future research employing these spectroscopic techniques could provide valuable insights into the supramolecular chemistry of this compound.
Computational Chemistry and Theoretical Studies on N 3 Dimethylamino Propyl Formamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. khanacademy.org It is a widely used approach that balances computational efficiency with accuracy in predicting molecular properties like geometry, bonding, and polarity. khanacademy.org For N-[3-(Dimethylamino)propyl]formamide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p) or cc-pVTZ, can provide a detailed picture of its molecular architecture. researchgate.netresearchgate.net
DFT calculations would begin by optimizing the molecule's geometry to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be determined. For instance, the formamide (B127407) group is expected to be planar, and the C-N bond within this group would likely exhibit partial double-bond character, resulting in a shorter bond length than a typical C-N single bond. khanacademy.org
Once the geometry is optimized, a variety of electronic properties can be calculated. A Mulliken charge distribution analysis can reveal the partial charges on each atom, highlighting the polar nature of the formamide and dimethylamino groups. researchgate.net The electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack. Furthermore, DFT allows for the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Predicted Molecular Geometry Parameters for this compound using DFT
| Parameter | Predicted Value | Description |
| C=O Bond Length | ~1.22 Å | Typical double bond length for a carbonyl group in an amide. |
| C-N (amide) Bond Length | ~1.36 Å | Shorter than a typical C-N single bond, indicating resonance. |
| N-C (propyl) Bond Length | ~1.47 Å | Standard single bond length. |
| C-C-C Bond Angle | ~112° | Tetrahedral geometry of the propyl chain. |
| O=C-N Dihedral Angle | ~180° | Planarity of the formamide group. |
Note: The values in this table are illustrative and based on typical results for similar functional groups from DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics and intermolecular interactions of this compound.
A key application of MD for this molecule would be conformational analysis. The propyl chain connecting the formamide and dimethylamino groups provides significant flexibility. MD simulations can explore the accessible conformational space by tracking the rotation around the single bonds of this chain. This analysis would identify the most stable conformers (rotamers) and the energy barriers between them, providing insight into the molecule's shape and flexibility in different environments (e.g., in a vacuum or in a solvent).
MD simulations are also exceptionally well-suited for studying intermolecular interactions. nih.gov By simulating a system containing multiple molecules of this compound, one can analyze how they interact with each other. The formamide group is capable of forming strong hydrogen bonds, with the amide hydrogen acting as a donor and the carbonyl oxygen as an acceptor. researchgate.net The tertiary amine of the dimethylamino group can also act as a hydrogen bond acceptor. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding one atom at a certain distance from another. These simulations would likely show strong associations between molecules, forming dimers or larger clusters, particularly in non-polar environments. aip.org In a solvent like water, the simulations would detail the hydration shell around the molecule and the competition between solute-solute and solute-solvent hydrogen bonds.
Table 2: Potential Intermolecular Interactions of this compound
| Interaction Type | Participating Groups | Description |
| Hydrogen Bonding | Formamide (N-H) with Formamide (C=O) | Strong interaction leading to dimerization and chain formation. |
| Hydrogen Bonding | Formamide (N-H) with Dimethylamino (N) | Interaction between different parts of two molecules. |
| Dipole-Dipole Interactions | Formamide (C=O) with Formamide (C=O) | Alignment of polar amide groups. |
| van der Waals Forces | Propyl chains and methyl groups | Weaker, non-specific attractive forces. |
Note: This table is illustrative, outlining the types of interactions that would be investigated using molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR could be a valuable tool for designing derivatives with enhanced or specific properties, assuming a particular biological activity (e.g., inhibitory action against an enzyme) is identified.
The first step in developing a QSAR model is to create a dataset of structurally related compounds with their measured biological activities. For this compound, this would involve synthesizing a library of derivatives by, for example, substituting the methyl groups on the amine, altering the length of the alkyl chain, or modifying the formamide group.
Next, a wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.net
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVM), a mathematical model is built that correlates the descriptors with the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives. This predictive power allows for the virtual screening of large numbers of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. archivepp.com
Table 3: Illustrative QSAR Model for Hypothetical Derivatives
| Derivative Modification | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Predicted Activity (pIC50) |
| None (Parent Compound) | 0.52 | 3.8 D | 5.0 |
| N,N-Diethyl analog | 1.32 | 3.7 D | 5.4 |
| Butyl chain instead of propyl | 0.95 | 3.8 D | 5.2 |
| N-acetyl instead of N-formyl | 0.40 | 4.2 D | 4.8 |
Note: This table presents hypothetical data to illustrate the concept of a QSAR model. The predicted activity is based on a fictional equation: pIC50 = 4.5 + 0.4LogP - 0.1DipoleMoment.
Prediction of Reactivity and Mechanistic Pathways through Computational Approaches
Computational chemistry offers powerful methods for predicting the chemical reactivity of a molecule and elucidating the detailed mechanisms of its reactions. grnjournal.usrsc.org For this compound, these approaches can be used to study its stability, decomposition pathways, and reactions with other chemical species.
By applying quantum chemical methods like DFT, it is possible to model potential reaction pathways. grnjournal.us For instance, the hydrolysis of the formamide group can be investigated. Calculations would identify the transition state structures for both acid- and base-catalyzed hydrolysis. The energy of these transition states relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate. mdpi.com Comparing the activation energies for different proposed mechanisms allows for the determination of the most likely reaction pathway.
Similarly, thermal decomposition reactions can be explored. acs.org Computational methods can predict various fragmentation patterns, such as the cleavage of the C-N amide bond or bonds within the propyl chain. By calculating the potential energy surface for the decomposition, researchers can identify the lowest-energy pathways and the primary products that would be expected to form. nih.gov The Intrinsic Reaction Coordinate (IRC) analysis can be performed to confirm that a calculated transition state correctly connects the reactants and products. researchgate.net These computational predictions are invaluable for understanding the stability of the compound and for designing reaction conditions to either promote or prevent its decomposition.
Future Research Directions and Emerging Applications of N 3 Dimethylamino Propyl Formamide
Exploration of Novel Synthetic Pathways for Sustainable Production
The future production of N-[3-(Dimethylamino)propyl]formamide is poised to benefit significantly from advancements in green chemistry, particularly in the catalytic N-formylation of amines. Traditional methods for formamide (B127407) synthesis often rely on harsh reagents, but emerging sustainable pathways offer environmentally benign alternatives. A key area of research is the use of carbon dioxide (CO₂) as a renewable C1 source. mdpi.commdpi.com Catalytic systems involving CO₂ and a reducing agent like H₂ or hydrosilanes are being developed to convert amines, such as the precursor N,N-Dimethylaminopropylamine (DMAPA), directly into formamides. rsc.orgrsc.org
Researchers are investigating various catalysts to facilitate this transformation efficiently under mild conditions. rsc.org Heterogeneous nanocatalysts are particularly promising due to their high stability, large surface area, and reusability. rsc.orgnih.gov Another green approach involves the use of formic acid as the formylating agent, which can be conducted under solvent-free (neat) conditions, simplifying the process and reducing waste. scholarsresearchlibrary.comsemanticscholar.org The development of catalytic systems that utilize methanol (B129727) as a green formyl source also represents a viable pathway. nih.gov
These sustainable methods focus on improving atom economy, reducing energy consumption, and utilizing renewable feedstocks. The application of these novel pathways to the synthesis of this compound from DMAPA could lead to a more cost-effective and ecologically responsible production process.
| Synthetic Strategy | Formyl Source | Catalyst Type | Key Advantages | Potential Application |
| Catalytic Hydrogenation | Carbon Dioxide (CO₂) + H₂ | Homogeneous (e.g., Ru-based) or Heterogeneous (e.g., Pd, Cu-based) mdpi.comrsc.org | Utilizes a renewable C1 source; contributes to carbon capture and utilization. mdpi.com | Large-scale, sustainable production of this compound. |
| Catalytic Hydrosilylation | Carbon Dioxide (CO₂) + Hydrosilanes | Homogeneous (e.g., Zn(OAc)₂/phen) rsc.org | High yields under mild conditions (e.g., room temperature). rsc.org | Efficient synthesis for fine chemical applications. |
| Oxidative Formylation | Methanol | Heterogeneous Bimetallic Nanoparticles (e.g., AuPd–Fe₃O₄) nih.gov | Uses a readily available and green formyl source; catalyst is magnetically recyclable. nih.gov | Green and continuous flow manufacturing processes. |
| Neat Reaction | Formic Acid | Catalyst-free | Avoids the use of solvents, leading to a simple work-up and reduced waste. scholarsresearchlibrary.com | Cost-effective and straightforward synthesis protocols. |
Development of Advanced Materials with Enhanced Functionality
While this compound is not yet established as a material component, its molecular structure suggests significant potential as a functional monomer or additive in the development of advanced materials. Its precursor, N,N-Dimethylaminopropylamine (DMAPA), is already a key intermediate in the production of surfactants, epoxy resin hardeners, and water treatment flocculants. guidechem.comchemicalbook.comsilverfernchemical.com This history points to the utility of the dimethylaminopropyl group in imparting desirable properties to larger molecules and polymers.
Future research could explore the polymerization of this compound or its incorporation into copolymers. The tertiary amine of the dimethylaminopropyl moiety could introduce pH-responsiveness, allowing for the creation of "smart" hydrogels or coatings that change their properties in response to environmental pH changes. This is analogous to polymers made from the related compound N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA), which are used in drug delivery systems. researchgate.net Furthermore, the formamide group can participate in hydrogen bonding, which could enhance the mechanical properties, thermal stability, or adhesion of the resulting polymers. Potential applications include functional coatings, responsive membranes, and specialty adhesives.
Uncovering New Roles in Catalysis and Green Chemistry
The application of formamides is expanding beyond their traditional role as solvents. N,N-Dimethylformamide (DMF), for example, can also act as a reagent, a catalyst, and a stabilizer in various organic reactions. nih.gov this compound could be investigated for similar, and potentially enhanced, catalytic activities. Its bifunctional nature, possessing both a Lewis basic tertiary amine and a polar formamide group, could enable it to act as a synergistic catalyst in certain transformations.
Moreover, there is a strong industrial and academic push to find greener, safer alternatives to conventional polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP). bohrium.com this compound, with its high boiling point and polar nature, could be evaluated as a sustainable solvent for organic synthesis. Because it can be synthesized from CO₂, its use as a solvent would fit within a circular economy model, where captured carbon is utilized to create value-added chemicals. researchgate.netresearchgate.net
Design of Next-Generation Pharmaceutical Intermediates and Probes
One of the most promising future applications for this compound is in medicinal chemistry. The 3-(dimethylamino)propyl moiety is a recognized pharmacophore present in numerous FDA-approved drugs. rsc.org A prominent example is Citalopram, a widely prescribed antidepressant, which is chemically named 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile. rsc.orgnih.gov The presence of this critical structural element makes this compound an attractive starting material or intermediate for the synthesis of novel psychoactive compounds and other therapeutics.
Furthermore, the formamide group itself is a valuable functional group in drug design. It can act as a bioisostere for amide or carboxylic acid groups, allowing medicinal chemists to fine-tune a drug candidate's properties, such as metabolic stability, membrane permeability, and target binding affinity. drughunter.comnih.govnih.gov Researchers could use this compound to design novel analogues of existing drugs or as a scaffold for new chemical probes to study biological targets like the serotonin transporter (SERT). nih.gov
| Compound Name | Structure | Therapeutic Area | Structural Relevance |
| Citalopram rsc.org | 1-[3-(dimethylamino)propyl ]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | Antidepressant (SSRI) | Contains the core 3-(dimethylamino)propyl side chain. |
| Levomepromazine rsc.org | (2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropanamine | Antipsychotic, Analgesic | Features a dimethylaminopropyl-like backbone. |
| This compound | CN(C)CCCNC=O | Potential Intermediate | Provides the 3-(dimethylamino)propyl moiety with a modifiable formamide handle. |
Integration of this compound into Interdisciplinary Research Frameworks
The full potential of this compound will likely be realized through its integration into interdisciplinary research. The development of advanced functional materials (Section 10.2) will necessitate collaboration between polymer chemists, materials scientists, and engineers to design and test new polymers for applications ranging from smart coatings to biomedical devices.
Its role in green chemistry and catalysis (Section 10.3) will connect synthetic organic chemists with chemical engineers to develop and scale up sustainable chemical processes. The design of novel pharmaceutical intermediates and probes (Section 10.4) represents a classic interdisciplinary challenge, requiring the combined expertise of medicinal chemists, pharmacologists, computational modelers, and molecular biologists to identify new drug candidates and understand their mechanisms of action. As research into this promising compound progresses, such collaborative frameworks will be essential to translate its chemical potential into practical, high-impact applications.
Q & A
Q. What are the most reliable synthetic routes for N-[3-(Dimethylamino)propyl]formamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between formamide derivatives and tertiary amines. For example, analogous syntheses of related amides (e.g., palmitamidopropyl dimethylamine) involve reacting N,N-dimethyl-1,3-propanediamine with carboxylic acids or acyl chlorides. A comparison of two routes for a structurally similar compound shows:
| Route | Reactants | Yield | Conditions |
|---|---|---|---|
| Acid-amine condensation | Palmitic acid + dimethylaminopropylamine | 91% | High-temperature reflux, solvent-free |
| Acyl chloride reaction | Palmitoyl chloride + dimethylaminopropylamine | 75% | Room temperature, inert solvent |
The lower yield in the acyl chloride route may stem from side reactions (e.g., hydrolysis) or purification challenges . For this compound, analogous protocols using formic acid derivatives (e.g., formyl chloride) should be optimized with controlled stoichiometry and moisture-free conditions to minimize degradation.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of dimethylamino protons (δ ~2.2–2.4 ppm) and formamide carbonyl (δ ~165–170 ppm). Compare with reference data from CAS 5922-69-0 .
- FT-IR : Look for N-H stretching (~3300 cm⁻¹) and C=O absorption (~1660 cm⁻¹).
- Chromatography :
- HPLC/GC-MS : Quantify impurities (e.g., residual amines or hydrolysis byproducts) using reverse-phase columns and UV detection at 210–220 nm.
- Elemental Analysis : Verify C, H, N, O content against theoretical values (C₆H₁₄N₂O: C 55.36%, H 10.84%, N 21.52%, O 12.28%) .
Advanced Research Questions
Q. How do conflicting data on synthesis yields for related amides inform reaction optimization for this compound?
- Methodological Answer : Discrepancies in yields (e.g., 91% vs. 75% for analogous compounds) suggest reaction mechanisms are sensitive to:
- Substrate reactivity : Acyl chlorides react faster but are prone to hydrolysis, requiring anhydrous conditions.
- Catalysis : Acidic or basic catalysts (e.g., DMAP) may improve efficiency in formamide synthesis.
- Workup protocols : Solvent extraction vs. distillation can affect recovery rates.
Researchers should conduct kinetic studies (e.g., in situ FT-IR monitoring) to identify rate-limiting steps and optimize temperature/pH .
Q. What are the risks of nitrosamine formation in formulations containing this compound, and how can they be mitigated?
- Methodological Answer : Tertiary amines like dimethylamino groups can react with nitrosating agents (e.g., NO⁺) to form carcinogenic nitrosamines. Key mitigation strategies include:
- Impurity profiling : Screen for secondary amines (potential nitrosamine precursors) via LC-MS/MS.
- Stabilizers : Add antioxidants (e.g., ascorbic acid) to formulations to inhibit nitrosation.
- Process controls : Avoid nitrite-containing reagents and limit exposure to nitric oxide during synthesis .
Q. How does the compound interact with perfluorinated sulfonamides in mixed formulations, and what analytical methods detect these interactions?
- Methodological Answer : this compound may form ionic or hydrogen-bonded complexes with perfluorinated sulfonamides (e.g., [68555-78-2]), altering solubility or stability. To study interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
